
4-Methyl-2-(piperazine-1-sulfonyl)phenol
説明
4-Methyl-2-(piperazine-1-sulfonyl)phenol is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-Methyl-2-(piperazine-1-sulfonyl)phenol, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(piperazine-1-sulfonyl)phenol is represented by the formula C11H16N2O3S . More detailed structural analysis may require specific experimental techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
4-Methyl-2-(piperazine-1-sulfonyl)phenol is a solid at room temperature. It has a predicted boiling point of 438.72° C at 760 mmHg, a predicted density of 1.31 g/cm3, and a predicted refractive index of n20D 1.59 .科学的研究の応用
Antibacterial Activities
Compounds containing the 4-Methyl-2-(piperazine-1-sulfonyl)phenol structure have been investigated for their antibacterial activities. Wu Qi (2014) synthesized a series of novel piperazine derivatives and found that some of these compounds exhibited significant antibacterial activities against various pathogens such as G. zeae, C. mandshurica, and F. oxysporum Wu Qi (2014).
Anticancer Evaluation
In the field of cancer research, compounds with the 4-Methyl-2-(piperazine-1-sulfonyl)phenol moiety have been evaluated for their potential anticancer properties. Kostyantyn Turov (2020) found that certain compounds with a piperazine substituent exhibited effective anticancer activities in vitro on a variety of cancer cell lines Kostyantyn Turov (2020).
Adenosine Receptor Antagonism
The molecule has also been studied for its role in adenosine receptor antagonism. T. Borrmann et al. (2009) designed and synthesized a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, identifying potent A2B adenosine receptor antagonists with subnanomolar affinity and high selectivity T. Borrmann et al. (2009).
Antioxidant Activity
The antioxidant potential of derivatives of 4-Methyl-2-(piperazine-1-sulfonyl)phenol has been explored. S. Y. Prabawati (2016) synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin and demonstrated its potential as an antioxidant S. Y. Prabawati (2016).
Synthesis and Characterization Studies
Significant research has been conducted on the synthesis and characterization of compounds containing 4-Methyl-2-(piperazine-1-sulfonyl)phenol. For instance, S. Naveen et al. (2007) synthesized and characterized the structure of 1-benzhydryl-4-methanesulfonyl-piperazine, providing insight into its crystallographic properties S. Naveen et al. (2007).
Serotonin Receptor Antagonists
Compounds with 4-Methyl-2-(piperazine-1-sulfonyl)phenol have been investigated as serotonin receptor antagonists. Juhee Yoon et al. (2008) prepared and evaluated a series of compounds as 5-HT(7) receptor antagonists, demonstrating the potential for treating neurological disorders Juhee Yoon et al. (2008).
特性
IUPAC Name |
4-methyl-2-piperazin-1-ylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-2-3-10(14)11(8-9)17(15,16)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSVHRIIJXZSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(piperazine-1-sulfonyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



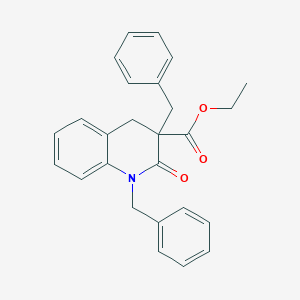
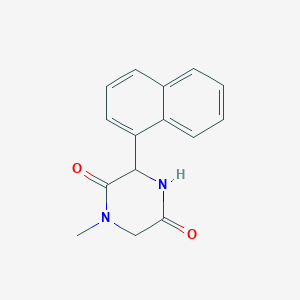
![((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420156.png)
![[2-(4-Methoxyphenyl)indolizin-3-yl]methanamine](/img/structure/B1420157.png)
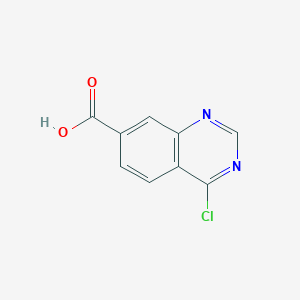
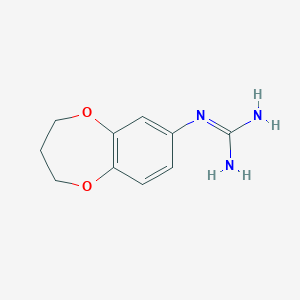
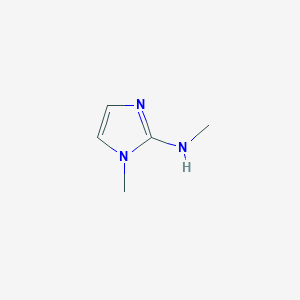
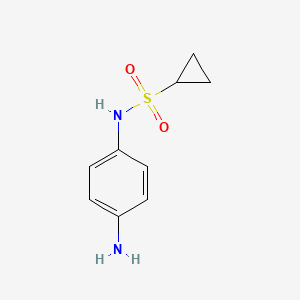

![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)
![[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1420172.png)
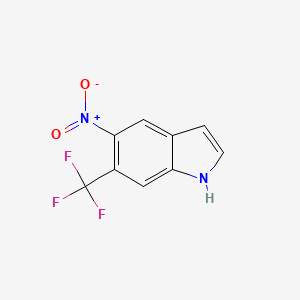

![5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B1420177.png)